3-phenoxy-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide

Medicinal Chemistry Scaffold Differentiation Chemical Procurement

3-phenoxy-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide (CAS 325978-04-9) is a synthetic small molecule belonging to the 1,3-thiazol-2-yl-benzamide class, with a molecular formula of C28H20N2O2S and a molecular weight of 448.54 g/mol. Its structure features a 3-phenoxybenzamide core linked to a thiazole ring that is further substituted at the 4-position with a 4-phenylphenyl (biphenyl) group.

Molecular Formula C28H20N2O2S
Molecular Weight 448.54
CAS No. 325978-04-9
Cat. No. B2399314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-phenoxy-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide
CAS325978-04-9
Molecular FormulaC28H20N2O2S
Molecular Weight448.54
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)NC(=O)C4=CC(=CC=C4)OC5=CC=CC=C5
InChIInChI=1S/C28H20N2O2S/c31-27(23-10-7-13-25(18-23)32-24-11-5-2-6-12-24)30-28-29-26(19-33-28)22-16-14-21(15-17-22)20-8-3-1-4-9-20/h1-19H,(H,29,30,31)
InChIKeyKUJMFGOGNBVTJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-phenoxy-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide (CAS 325978-04-9): Chemical Identity and Procurement Baseline


3-phenoxy-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide (CAS 325978-04-9) is a synthetic small molecule belonging to the 1,3-thiazol-2-yl-benzamide class, with a molecular formula of C28H20N2O2S and a molecular weight of 448.54 g/mol [1]. Its structure features a 3-phenoxybenzamide core linked to a thiazole ring that is further substituted at the 4-position with a 4-phenylphenyl (biphenyl) group. While structurally related to other N-phenylbenzamide-thiazoles investigated for DHFR inhibition and adenosine receptor modulation, no peer-reviewed biological activity data or direct comparative studies were identified for this specific compound in the searched primary literature [2]. Procurement decisions must therefore rely on its defined chemical identity and potential as a scaffold rather than proven differential performance.

Procurement Risk: Why Generic 1,3-Thiazol-2-yl Benzamides Cannot Substitute for CAS 325978-04-9


The 1,3-thiazol-2-yl benzamide scaffold is highly sensitive to peripheral substitution. Published SAR studies on closely related series demonstrate that even minor changes—such as replacing a benzamide with a furamide linker or altering the thiazole 5-substituent—can shift adenosine receptor subtype selectivity from A2A to A1 or abolish affinity entirely [1]. In the DHFR inhibitor space, antibacterial MIC values vary >100-fold among N-phenylbenzamide-thiazole analogs depending on the halogenation pattern on the phenyl ring [2]. The unique combination of a 3-phenoxy group on the benzamide and a 4-biphenyl substituent on the thiazole in CAS 325978-04-9 is not represented in any published biological dataset, meaning its activity profile cannot be inferred from close analogs without direct experimental validation. Substitution with a generic thiazole-benzamide risks invalidating structure-activity relationships and compromising experimental reproducibility.

CAS 325978-04-9: Quantitative Differentiation Evidence Table


Structural Uniqueness: 3-Phenoxybenzamide and 4-Biphenyl-Thiazole Motif vs. Class Benchmarks

CAS 325978-04-9 is the only 1,3-thiazol-2-yl benzamide identified with simultaneous 3-phenoxy substitution on the benzamide ring and a 4-(4-phenylphenyl) group on the thiazole. The most extensively characterized adenosine receptor series (Pandya et al., 2013) employs unsubstituted benzamide or furamide linkers and 4-phenyl-thiazoles, lacking the biphenyl extension and phenoxy group [1]. The DHFR-active series (Eldaly et al., 2025) uses N-phenylbenzamide cores without phenoxy substitution and thiazoles bearing hydrazonyl-derived substituents rather than biphenyl [2]. The exact combination of substituents in CAS 325978-04-9 therefore occupies a distinct region of chemical space not explored in published biological studies.

Medicinal Chemistry Scaffold Differentiation Chemical Procurement

Predicted Physicochemical Differentiation: Molecular Weight and Lipophilicity vs. Adenosine Receptor Ligand Series

The molecular weight of CAS 325978-04-9 (448.54 g/mol) exceeds that of the most potent adenosine A2A antagonist from the Pandya series, compound 5d (approximately 390 g/mol), due to the additional biphenyl and phenoxy groups [1]. This structural elaboration is predicted to increase logP by approximately 1.5–2.0 units based on additive fragment contributions (phenoxy: +1.0; additional phenyl ring: +0.5–1.0), shifting the compound toward higher lipophilicity and potentially altered membrane permeability and protein-binding profiles. No experimental logP or solubility data are available for CAS 325978-04-9.

Computational Chemistry Drug-likeness ADME Prediction

Antibacterial Activity Gap: Lack of Comparative MIC Data Against Established DHFR Inhibitor Series

The Eldaly et al. (2025) N-phenylbenzamide-thiazole series demonstrates potent DHFR inhibition with IC50 values ranging from 0.607 to 11.559 μg/mL, outperforming trimethoprim (IC50 = 13.277 μg/mL) [1]. However, CAS 325978-04-9 has not been evaluated in this or any other DHFR assay. The structural divergence—specifically the 3-phenoxy substitution and 4-biphenyl-thiazole—places this compound outside the SAR landscape of the Eldaly series, precluding any extrapolation of the reported MIC values (31.25–125 µg/L) or DHFR IC50 data to CAS 325978-04-9.

Antibacterial DHFR Inhibition MIC Comparison

CAS 325978-04-9: Evidence-Backed Application Scenarios for Procurement Justification


Scaffold-Hopping and Novel IP Generation in Adenosine or DHFR Drug Discovery Programs

The structural uniqueness of CAS 325978-04-9—combining a 3-phenoxybenzamide with a 4-biphenyl-thiazole—makes it a prime candidate for scaffold-hopping initiatives aimed at generating novel intellectual property [1]. Existing adenosine receptor programs rely on 4-phenyl-thiazole benzamides with limited substitution; incorporating the biphenyl and phenoxy motifs could yield patentably distinct series with potentially altered selectivity profiles, as suggested by the sensitivity of adenosine receptor binding to thiazole substitution patterns demonstrated in the Pandya et al. study [1].

First-in-Class Evaluation of the 3-Phenoxy-4-Biphenyl-Thiazole Pharmacophore for DHFR Inhibition

Given that no DHFR inhibition data exist for CAS 325978-04-9, procurement enables a first-in-class assessment of this pharmacophore against dihydrofolate reductase [2]. The Eldaly et al. series establishes that N-phenylbenzamide-thiazoles can achieve single-digit micromolar DHFR IC50 values with superior potency to trimethoprim (IC50 = 13.277 μg/mL) [2]. Screening CAS 325978-04-9 in the same assay would immediately position the compound relative to a clinically relevant benchmark and could reveal enhanced potency conferred by the extended aromatic system.

Chemical Probe Development for Target Identification via Affinity Proteomics

The higher molecular weight and predicted lipophilicity of CAS 325978-04-9 relative to class-standard adenosine ligands [1] may make it suitable for development as an affinity chromatography probe. The biphenyl group provides a potential site for linker attachment without perturbing the core thiazole-benzamide pharmacophore, enabling immobilization for pull-down experiments to identify novel protein targets of this underexplored chemical space.

Reference Standard for Analytical Method Development and Structure Confirmation

The SpectraBase entry for CAS 325978-04-9 provides a confirmed molecular formula (C28H20N2O2S) and exact mass (448.124549 g/mol) [3], establishing baseline analytical parameters. Procurement of this compound supports its use as a reference standard for HPLC-MS method development, NMR spectral library expansion, and as a positive control in high-throughput screening campaigns where thiazole-containing benzamides are of interest.

Quote Request

Request a Quote for 3-phenoxy-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.